

# Delavirdine: A Technical Guide to its Structure, Properties, and Experimental Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Delavirone

Cat. No.: B15587106

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) formerly used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a key component of highly active antiretroviral therapy (HAART), its unique chemical structure and properties confer a specific mechanism of action and a distinct metabolic profile. This technical guide provides an in-depth overview of delavirdine's structure, chemical properties, and detailed methodologies for its synthesis and analysis. It is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug development and related fields.

## Chemical Structure and Identification

Delavirdine, chemically known as N-[2-[4-[3-(1-methylethylamino)pyridin-2-yl]piperazin-1-yl]carbonyl-1H-indol-5-yl]methanesulfonamide, is a synthetic organic compound belonging to the bis(heteroaryl)piperazine (BHAP) class of NNRTIs.

Chemical Structure:

Table 1: Chemical Identification of Delavirdine

Identifier	Value
IUPAC Name	N-[2-[4-[3-(propan-2-ylamino)-2-pyridinyl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
CAS Number	136817-59-9
Molecular Formula	C22H28N6O3S
Molecular Weight	456.56 g/mol
SMILES	<chem>CC(C)NC1=NC=CC=C1N2CCN(CC2)C(=O)C3=CNC4=C3C=C(C=C4)NS(=O)(=O)C</chem>
InChI Key	WHBIGIKBNXZKFE-UHFFFAOYSA-N

## Physicochemical Properties

The physicochemical properties of delavirdine influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of Delavirdine

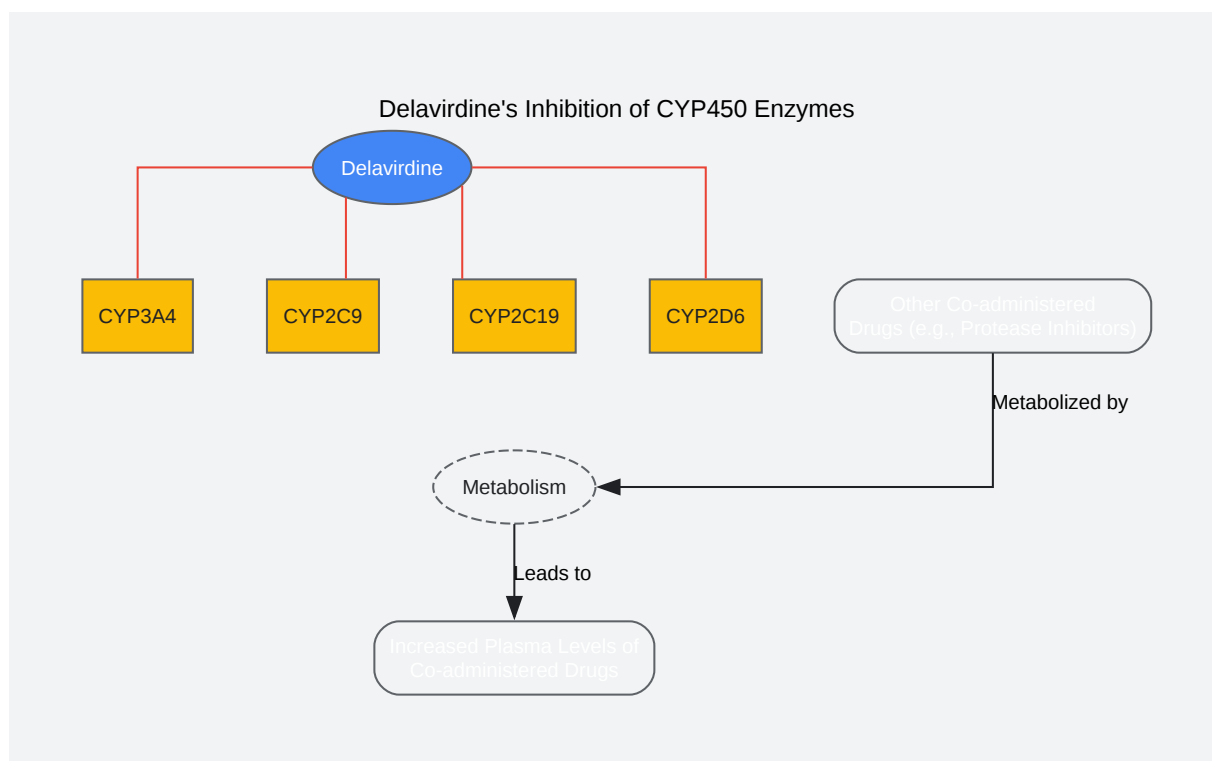
Property	Value	Reference
Melting Point	226-228 °C	N/A
pKa1	4.56	N/A
pKa2	8.9	N/A
Log P (n-octanol/water)	2.84	N/A
Aqueous Solubility (mg/mL)	2.942 (pH 1.0), 0.295 (pH 2.0), 0.00081 (pH 7.4)	N/A

## Mechanism of Action and Signaling Pathways

Delavirdine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT). It binds to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site for

nucleoside binding. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities.

One of the most significant interactions of delavirdine with cellular signaling pathways is its inhibition of cytochrome P450 (CYP) enzymes, particularly CYP3A4. This inhibition is a key factor in its drug-drug interaction profile.



[Click to download full resolution via product page](#)

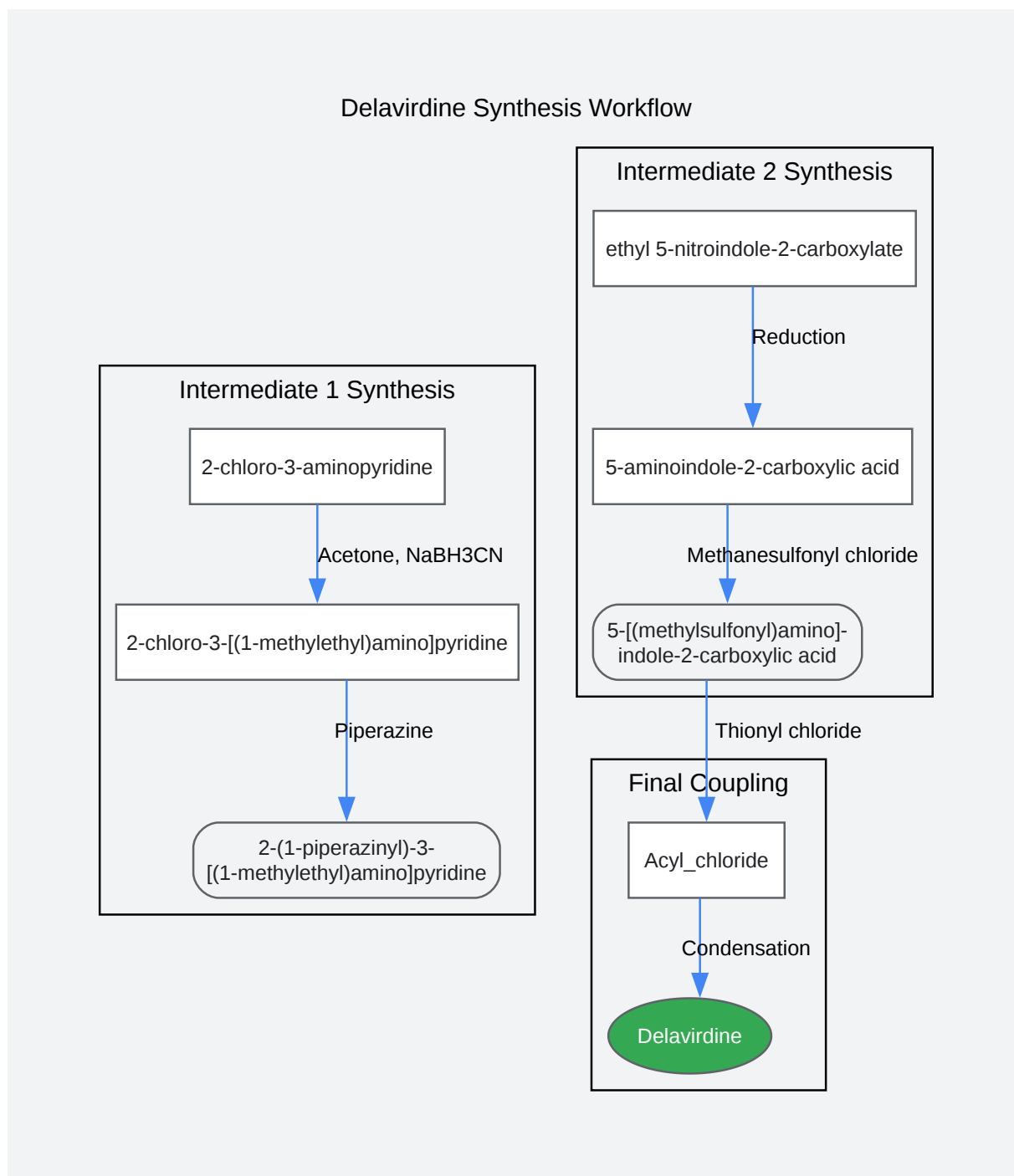
Delavirdine's inhibitory effect on major CYP450 enzymes.

## Experimental Protocols

### Synthesis of Delavirdine

The synthesis of delavirdine can be achieved through a multi-step process as outlined in the following workflow. This process involves the synthesis of two key intermediates which are then

coupled to form the final product.[1]



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of delavirdine.

## Detailed Protocol:

- Step 1: Synthesis of Intermediate 1 (2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine)
  - To a solution of 2-chloro-3-aminopyridine in a suitable solvent, add acetone.
  - Cool the mixture and add sodium cyanoborohydride portion-wise.
  - Stir the reaction at room temperature until completion, monitored by TLC.
  - Work up the reaction to isolate 2-chloro-3-[(1-methylethyl)amino]pyridine.
  - React the product with an excess of piperazine at elevated temperature.
  - Purify the resulting mixture to obtain the desired intermediate.<sup>[1]</sup>
- Step 2: Synthesis of Intermediate 2 (5-[(methanesulfonyl)amino]-indole-2-carboxylic acid)
  - Reduce ethyl 5-nitroindole-2-carboxylate using a suitable reducing agent (e.g., SnCl<sub>2</sub>/HCl or catalytic hydrogenation).
  - Isolate the resulting 5-aminoindole-2-carboxylic acid.
  - React the aminoindole with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to yield the sulfonamide.
  - Purify the product to obtain the second key intermediate.
- Step 3: Final Coupling to Yield Delavirdine
  - Treat 5-[(methanesulfonyl)amino]-indole-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride.
  - In a separate flask, dissolve 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine in an appropriate aprotic solvent.
  - Slowly add the acyl chloride solution to the solution of the piperazine derivative at a controlled temperature.

- Stir the reaction until completion.
- Perform an aqueous workup and purify the crude product by recrystallization or chromatography to obtain delavirdine.[1]

## High-Performance Liquid Chromatography (HPLC) Analysis

Table 3: HPLC Method for Delavirdine Analysis in Plasma

Parameter	Condition
Column	C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase	Isocratic or Gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol)
Flow Rate	Typically 1.0 mL/min
Detection	UV at a specific wavelength (e.g., 260 nm) or Fluorescence
Injection Volume	20 µL
Sample Preparation	Protein precipitation with acetonitrile followed by centrifugation and filtration.

### Detailed Protocol for Plasma Sample Analysis:

- Sample Preparation:
  - To 200 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard.
  - Add 400 µL of acetonitrile to precipitate plasma proteins.
  - Vortex the mixture for 1 minute.
  - Centrifuge at 10,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100  $\mu\text{L}$  of the mobile phase.
- Inject 20  $\mu\text{L}$  into the HPLC system.
- Chromatographic Conditions:
  - Set up the HPLC system with a C18 column and the chosen mobile phase. A typical mobile phase could be a mixture of phosphate buffer (pH adjusted) and acetonitrile in a 60:40 (v/v) ratio.
  - Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
  - Set the UV detector to the appropriate wavelength for delavirdine detection.
- Data Analysis:
  - Integrate the peak areas of delavirdine and the internal standard.
  - Construct a calibration curve by plotting the ratio of the peak area of delavirdine to the internal standard against the concentration of the delavirdine standards.
  - Determine the concentration of delavirdine in the plasma samples from the calibration curve.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: NMR Parameters for Delavirdine Structural Characterization

Parameter	Condition
Spectrometer	400 MHz or higher
Solvent	Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl3)
Nuclei	<sup>1</sup> H, <sup>13</sup> C
Techniques	1D ( <sup>1</sup> H, <sup>13</sup> C), 2D (COSY, HSQC, HMBC)

#### Detailed Protocol for NMR Analysis:

- Sample Preparation:
  - Dissolve approximately 5-10 mg of delavirdine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.
  - Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Data Acquisition:
  - Tune and shim the NMR spectrometer for the prepared sample.
  - Acquire a 1D <sup>1</sup>H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Acquire a 1D <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to the <sup>1</sup>H spectrum.
  - If necessary for complete structural elucidation, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).
- Data Interpretation:



- Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the  $^1\text{H}$  NMR spectrum to assign protons to specific functional groups.
- Analyze the chemical shifts in the  $^{13}\text{C}$  NMR spectrum to identify the different carbon environments.
- Use the 2D NMR data to confirm the assignments and establish the connectivity of the molecule. A partial  $^1\text{H}$  NMR assignment in DMSO- $d_6$  is as follows:  $\delta$  1.23 (d, 6H), 2.89 (s, 3H), 3.24 (brs, 4H), 3.69 (m, 1H), 3.99 (brs, 4H).<sup>[1]</sup>

## Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and analytical methodologies for delavirdine. The provided experimental protocols for synthesis, HPLC, and NMR analysis offer a practical resource for researchers. The visualization of its mechanism of action on CYP450 enzymes and its synthetic workflow aims to facilitate a deeper understanding of this antiretroviral agent. This compilation of technical information serves as a valuable reference for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Delavirdine: A Technical Guide to its Structure, Properties, and Experimental Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587106#delavirone-structure-and-chemical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)